

Cross-Validation of ¹⁸F-DCFBC PET Findings with Clinical Outcomes: A Comparative Guide

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This guide provides a comprehensive comparison of the performance of ¹⁸F-**DCFBC** Positron Emission Tomography (PET) in prostate cancer imaging, cross-validated with clinical outcomes and alternative imaging modalities. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the utility of this imaging agent.

Comparison of ¹⁸F-DCFBC PET/CT with ¹⁸F-NaF PET/CT in Metastatic Prostate Cancer

A prospective study compared the lesion detection capabilities of ¹⁸F-**DCFBC** PET/CT, a Prostate-Specific Membrane Antigen (PSMA)-targeted agent, with ¹⁸F-Sodium Fluoride (¹⁸F-NaF) PET/CT, a bone-seeking tracer, in patients with metastatic prostate cancer.

Data Presentation

Table 1: Bone Lesion Detection at Baseline[1]



Imaging Agent	Lesions Detected	Percentage of Total Bone Lesions	P-value
¹⁸ F-NaF	182/185	98.4%	<0.001
¹⁸ F-DCFBC (1-hour post-injection)	-	45.4%	<0.001
¹⁸ F-DCFBC (2-hours post-injection)	-	45.9%	<0.001

Table 2: Pathologic Validation of Lesions (n=6 patients, 7 lesions)[1]

Lesion Type	lmaging Agent	True Positive	True Negative	False Positive	False Negative
Bone (n=4)	¹⁸ F-NaF	2	0	2	0
¹⁸ F-DCFBC	0	1	1	2	
Soft Tissue (n=3)	¹⁸ F-DCFBC	1	0	0	2

Key Findings

- In patients with early or metastatic castrate-sensitive prostate cancer undergoing treatment,
 18F-NaF PET/CT detected significantly more bone lesions than 18F-DCFBC PET/CT.[1]
- However, in cases of advanced metastatic castrate-resistant prostate cancer, ¹⁸F-DCFBC
 PET/CT demonstrated good concordance with ¹⁸F-NaF PET/CT.[1]
- The diagnostic utility of ¹⁸F-DCFBC PET/CT appears to be influenced by the patient's disease course and treatment status.[1] For instance, in patients on androgen deprivation therapy with PSA levels >2 ng/mL, ¹⁸F-DCFBC detected an equal or greater number of lesions compared to ¹⁸F-NaF.[1]

Correlation of ¹⁸F-DCFBC PET with Multiparametric MRI and Histopathology in Primary Prostate Cancer



A study involving 13 patients with primary prostate cancer who underwent ¹⁸F-**DCFBC** PET before a scheduled prostatectomy provides insights into its correlation with multiparametric MRI (mpMRI) and histopathological findings.[2]

Data Presentation

Table 3: Per-Segment and Per-Dominant-Lesion Analysis[2]

Analysis Type	Imaging Modality	Sensitivity	Specificity
Per-Segment	¹⁸ F-DCFBC PET	up to 0.17	0.96
mpMRI	up to 0.39	0.89	
Per-Dominant-Lesion	¹⁸ F-DCFBC PET	0.46	-
mpMRI	0.92	-	

Table 4: Correlation of ¹⁸F-**DCFBC** Uptake with Pathological and Clinical Markers[2]

Marker	Spearman's ρ
Gleason Score	0.64
PSMA Expression	0.47
Prostate-Specific Antigen (PSA)	0.52

Key Findings

- While mpMRI was more sensitive for detecting primary prostate cancer, ¹⁸F-DCFBC PET demonstrated higher specificity.[2]
- 18F-**DCFBC** PET was particularly effective in detecting high-grade (Gleason 8 and 9) and larger volume tumors.[2]
- A significant positive correlation was observed between ¹⁸F-DCFBC uptake and Gleason score, PSMA expression, and PSA levels.[2]



 Notably, ¹⁸F-DCFBC uptake was significantly lower in benign prostatic hyperplasia compared to primary tumors, suggesting its potential to more specifically identify cancerous lesions.[2]

Clinical Impact of ¹⁸F-DCFBC PET/CT in Biochemically Recurrent Prostate Cancer

A prospective study of 68 patients with biochemically recurrent prostate cancer after primary therapy assessed the role of ¹⁸F-**DCFBC** PET/CT in lesion detection and its influence on clinical management.[3]

Data Presentation

Table 5: 18F-DCFBC PET Positivity Rates by PSA Level[3]

PSA Level (ng/mL)	Positivity Rate
<0.5	15%
0.5 to <1.0	46%
1.0 to <2.0	83%
≥2.0	77%

Key Findings

- 18F-DCFBC PET/CT detected recurrent lesions in 60.3% of patients with biochemical recurrence.[3]
- The detection rate was strongly correlated with PSA levels, with an optimal cut-off PSA value of 0.78 ng/mL to predict a positive scan.[3]
- The findings from the ¹⁸F-**DCFBC** PET/CT scan led to a change in the clinical management plan for 51.2% of the patients who had a positive scan.[3]

Experimental Protocols 18F-DCFBC PET/CT Imaging Protocol



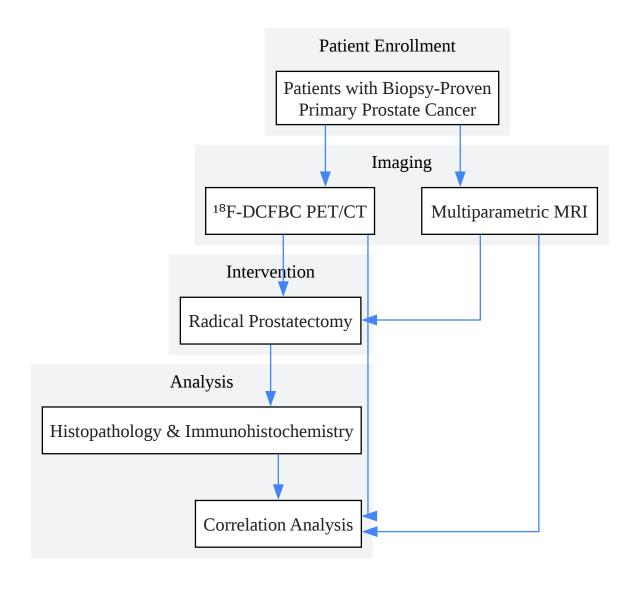
Patients were typically injected intravenously with a bolus of approximately 10 mCi (370 MBq) of ¹⁸F-**DCFBC**.[4] PET imaging was performed at 1 and 2 hours post-injection.[1][5] For primary prostate cancer evaluation, imaging was conducted before the scheduled prostatectomy.[2] In studies comparing with other modalities, ¹⁸F-NaF PET/CT and mpMRI were also performed, often within a month of the ¹⁸F-**DCFBC** scan.[1][3]

Histopathological and Immunohistochemical Analysis

Following prostatectomy, the prostate gland was sectioned for detailed histopathological analysis to determine the location and Gleason score of cancerous lesions.[2][4] For correlation studies, immunohistochemical staining for PSMA was performed on tissue samples obtained from biopsies or surgical specimens to compare with ¹⁸F-**DCFBC** uptake.[5]

Visualizations Experimental Workflow for Primary Prostate Cancer Evaluation



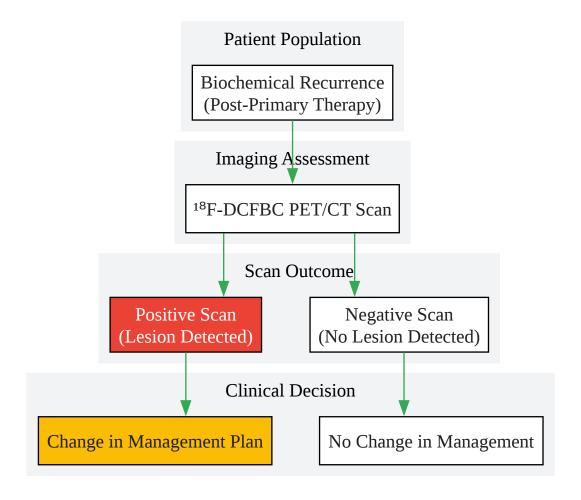


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Caption: Workflow for correlating ¹⁸F-**DCFBC** PET and mpMRI with histopathology.

Logical Relationship for Clinical Management in Recurrent Prostate Cancer





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Caption: Impact of ¹⁸F-DCFBC PET/CT on clinical decisions in recurrent prostate cancer.

Note: Information on signaling pathways related to ¹⁸F-**DCFBC** uptake was not available in the provided search results.

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